molecular formula C24H26N4O2 B6116671 2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE

2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE

Cat. No.: B6116671
M. Wt: 402.5 g/mol
InChI Key: ZBMQAPOLGPJYAX-UHFFFAOYSA-N
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Description

2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound that features a piperidine moiety, a pyrazole ring, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

For large-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained. Catalysts and solvents play a crucial role in these reactions, enhancing the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in research and industry .

Properties

IUPAC Name

2-methyl-N-[4-(4-methylpiperidine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-17-12-14-27(15-13-17)24(30)21-16-25-28(19-9-4-3-5-10-19)22(21)26-23(29)20-11-7-6-8-18(20)2/h3-11,16-17H,12-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMQAPOLGPJYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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